
Estramustine phosphate
Übersicht
Beschreibung
Estramustine phosphate is a chemotherapeutic agent and estrogen ester used primarily in the treatment of prostate cancer. It is a prodrug of estramustine and estromustine, which means it is metabolized in the body to produce these active compounds. This compound combines the properties of an estrogen and a nitrogen mustard alkylating agent, making it unique in its dual action against cancer cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Estramustinphosphat wird synthetisiert, indem Estradiol mit einer Stickstoff-Lost-Einheit verknüpft wird. Die Synthese beinhaltet die Reaktion von Estradiol mit dem Säurechlorid von Normustin, das durch Behandeln des Amins (ClCH2CH2)2NH mit Phosgen hergestellt wird. Diese Reaktion findet in Gegenwart einer Base statt und führt zur Bildung von Estramustin .
Industrielle Produktionsverfahren
Die industrielle Produktion von Estramustinphosphat beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie in der Laborsynthese. Der Prozess wird für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Produktion beinhaltet strenge Qualitätskontrollmaßnahmen, um die Sicherheit und Wirksamkeit des Medikaments zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Estramustinphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Phosphatesterschwefelbrücke kann hydrolysiert werden, um Estramustin und Phosphorsäure freizusetzen.
Alkylierung: Die Stickstoff-Lost-Einheit kann DNA und andere zelluläre Bestandteile alkylieren, was zu DNA-Strangbrüchen und Zelltod führt.
Häufige Reagenzien und Bedingungen
Hydrolyse: Tritt typischerweise in wässrigen Umgebungen auf, z. B. im Körper.
Alkylierung: Erfordert das Vorhandensein der Stickstoff-Lost-Einheit, die in vivo aktiv wird.
Hauptprodukte, die gebildet werden
Hydrolyse: Erzeugt Estramustin und Phosphorsäure.
Alkylierung: Führt zu DNA-Strangbrüchen und zellulärer Apoptose.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
Estramustine phosphate is predominantly indicated for the palliative treatment of metastatic or progressive carcinoma of the prostate. Clinical studies have demonstrated varying efficacy rates based on patient selection and treatment combinations:
- Single-Agent Efficacy : In noncomparative studies, objective response rates range from 19% to 69% in hormone-refractory cases . In previously untreated patients with advanced metastatic hormone-responsive prostate cancer, response rates can reach approximately 80% .
- Combination Therapy : When combined with other agents such as vinblastine or docetaxel, this compound has shown improved outcomes. For instance, a Phase II study indicated that combining estramustine with vinblastine resulted in better response rates compared to single-agent treatments .
Treatment Regimen | Objective Response Rate (%) | Notes |
---|---|---|
This compound (single agent) | 19 - 69 | Varies by study and patient population |
Estramustine + Vinblastine | Improved over single agent | Synergistic effects noted |
Estramustine + Docetaxel | Enhanced outcomes | Particularly effective in selected patient populations |
Efficacy and Safety Profiles
A comprehensive review of clinical trials has highlighted both the efficacy and safety profiles of this compound:
- Combination with Docetaxel : A study found that patients receiving this compound alongside docetaxel experienced improved progression-free survival compared to those receiving docetaxel alone .
- Intravenous Administration : A dose-escalation study demonstrated that intravenous this compound could be safely administered at higher doses without significant dose-limiting toxicities, making it a viable option for advanced prostate cancer patients .
- Radiation Enhancement : this compound has been shown to enhance radiation-induced cytotoxicity in various human tumor cell lines, suggesting its potential role as an adjunctive therapy in radiotherapy protocols .
Adverse Effects
While this compound is generally well tolerated, some adverse effects have been reported:
Wirkmechanismus
Estramustine phosphate exerts its effects through a combination of estrogenic and alkylating actions. The nitrogen mustard moiety alkylates DNA, causing strand breaks and cell death. Additionally, the estrogen component binds to estrogen receptors, leading to selective accumulation in estrogen receptor-positive tissues. This dual action disrupts the growth of cancer cells and inhibits tumor progression .
Vergleich Mit ähnlichen Verbindungen
Estramustinphosphat ist aufgrund seiner dualen Wirkung als Östrogen und Alkylierungsmittel einzigartig. Zu ähnlichen Verbindungen gehören:
Estradiolsulfat: Ein Estrogenester ohne alkylierende Eigenschaften.
Estradiolvalerat: Ein weiterer Estrogenester, der in der Hormonersatztherapie eingesetzt wird.
Cyclophosphamid: Ein Stickstoff-Lost-Alkylierungsmittel ohne östrogene Eigenschaften.
Estramustinphosphat zeichnet sich dadurch aus, dass es die Eigenschaften sowohl von Östrogenen als auch von Alkylierungsmitteln kombiniert, was es besonders effektiv bei der gezielten Behandlung von hormonsensitiven Krebserkrankungen macht .
Biologische Aktivität
Estramustine phosphate (EMP) is a unique compound with significant biological activity, primarily utilized in the treatment of hormone-refractory prostate cancer. It combines the properties of an estrogen and a nitrogen mustard, which contributes to its antitumor effects. This article explores the pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile of EMP based on diverse research findings.
Pharmacodynamics
EMP acts as a prodrug that is metabolized into estramustine and estromustine, both of which exhibit antitumor activity. The pharmacokinetic properties of EMP are crucial for understanding its efficacy:
Parameter | Value |
---|---|
Bioavailability | 44–75% (as estramustine and estromustine) |
Protein Binding | Estradiol: 98%, Estrone: 96% |
Metabolism | Liver, intestines |
Major Metabolites | Estramustine, Estromustine, Estradiol, Estrone |
Elimination Half-life | EMP: 1.27 hours; Estromustine: 10–14 hours; Estrone: 15–17 hours |
Excretion | Bile, feces (2.9–4.8%) |
EMP's mechanism involves the alkylation of DNA through its nitrogen mustard component, leading to cytotoxic effects in rapidly dividing cancer cells . Additionally, it disrupts microtubule dynamics and inhibits the assembly of the nuclear matrix, enhancing its antitumor activity .
Case Studies and Trials
- Phase II Trials : A randomized Phase II trial assessed EMP in combination with vinblastine for hormone-refractory prostate cancer. The trial showed that the combination therapy resulted in a clinical response rate of approximately 30% . In another study involving 634 patients treated with single-agent estramustine, only 19% achieved measurable responses .
- Combination Therapies : Recent studies indicate that combining EMP with docetaxel significantly improves patient outcomes, including increased PSA response rates and median survival compared to regimens without EMP .
- Radiation Enhancement : EMP has been shown to enhance radiation-induced cytotoxicity in tumor cells by causing G2/M phase arrest, making it particularly effective when used alongside radiotherapy .
Safety Profile
While EMP is generally well-tolerated, it is associated with certain adverse effects:
- Thromboembolic Events : The risk of thromboembolic complications increases when EMP is used in combination with other chemotherapy agents .
- Gastrointestinal Toxicity : Patients receiving EMP may experience gastrointestinal side effects, which are more pronounced when combined with vinblastine .
Mechanism of Selective Uptake in Tumors
Research indicates that estramustine-binding proteins may facilitate the selective uptake of estramustine and estromustine metabolites in tumor tissues compared to benign tissues. This mechanism is critical for understanding the localized effectiveness of EMP in prostate cancer treatment .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOJJHRTBFFOF-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048667 | |
Record name | Estramustine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-15-0 | |
Record name | Estramustine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estramustine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estramustine phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRAMUSTINE PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Estramustine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRAMUSTINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.